molecular formula C28H57N3O5Si3 B15353846 2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cytidine

2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cytidine

Cat. No.: B15353846
M. Wt: 600.0 g/mol
InChI Key: XGPDFZUJNISNHI-YTFSRNRJSA-N
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Description

2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cytidine is a modified nucleoside derivative. This compound is characterized by the presence of silyl protecting groups on the cytidine base, which makes it a valuable intermediate in the synthesis of modified nucleosides and oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection of cytidine with silyl groups. The process starts with cytidine, which undergoes silylation reactions to introduce the (1,1-dimethylethyl)dimethylsilyl groups at the 3' and 5' positions. This is achieved using reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reagents and solvents. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring and control of parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The silyl groups can be oxidized to form siloxanes.

  • Reduction: : Reduction reactions can be used to remove the silyl protecting groups.

  • Substitution: : The silyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Siloxanes: : Formed through the oxidation of silyl groups.

  • Deprotected Cytidine: : Resulting from the reduction of silyl groups.

  • Substituted Derivatives: : Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of modified nucleosides and oligonucleotides.

  • Biology: : Studied for its role in DNA hydroxymethylation and interstrand cross-linking.

  • Medicine: : Potential use in the development of antiviral and anticancer agents.

  • Industry: : Employed in the production of nucleoside analogs for pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with DNA. The silyl groups can form interstrand cross-links in DNA, which can inhibit DNA replication and transcription. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism.

Comparison with Similar Compounds

This compound is unique due to its specific silyl protecting groups and their placement on the cytidine base. Similar compounds include other silylated nucleosides, such as 2'-deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]guanosine and 2'-deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine. These compounds differ in their base structures and the positions of the silyl groups.

Properties

Molecular Formula

C28H57N3O5Si3

Molecular Weight

600.0 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one

InChI

InChI=1S/C28H57N3O5Si3/c1-26(2,3)37(10,11)33-18-20-17-31(25(32)30-24(20)29)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H2,29,30,32)/t21-,22+,23+/m0/s1

InChI Key

XGPDFZUJNISNHI-YTFSRNRJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=NC2=O)N)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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